2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-5-12(19-8-18-10)7-17-16(20)11(2)23-13-3-4-14-15(6-13)22-9-21-14/h3-6,8,11H,7,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGAINIOCDWTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C(C)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the pyrimidine ring: The benzo[d][1,3]dioxole intermediate is then reacted with a pyrimidine derivative under basic conditions to form the desired linkage.
Formation of the propanamide chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituents, bioactivity, and synthesis pathways. Below is a detailed comparison using available data from literature and screening databases:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on molecular formula.
Key Observations
Substituent-Driven Bioactivity The target compound shares structural motifs with TRPV1 antagonists (e.g., Compounds 42 and 44), which exhibit nanomolar potency due to sulfonamide and fluorophenyl groups . However, the absence of these electron-withdrawing groups in the target compound may limit its efficacy in similar pathways. The target compound’s pyrimidine substituent may offer comparable stability but reduced pesticidal specificity .
Synthetic Accessibility
- Analogs like Compound 42 and 44 are synthesized via multistep routes involving amide couplings and heterocyclic modifications, yielding 44–85% efficiency . The target compound’s benzodioxol and pyrimidine groups may require specialized catalysts (e.g., palladium for cross-couplings), increasing synthesis complexity.
Molecular Weight and Solubility The target compound’s molecular weight (~360 g/mol) is lower than indole- or piperidine-containing analogs (e.g., Compound 5 at 467.95 g/mol), suggesting better membrane permeability . However, the pyrimidine group’s polarity may reduce lipid solubility compared to dichlorophenoxy derivatives .
Patent and Commercial Relevance Reference Compound P22 () and dichlorophenoxy propanamides () are patented for pesticidal use, indicating industrial interest in this scaffold. The target compound’s lack of halogenation or sulfur-containing groups may limit its commercial viability without further optimization .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in pharmacology.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately . The structure includes a benzodioxole moiety and a pyrimidine derivative, which are known to impart various biological activities.
Biological Activity Overview
The compound has been investigated primarily for its role as an ion channel modulator , particularly in the context of sodium channels. Ion channel modulation is crucial for numerous physiological processes, including neurotransmission and muscle contraction.
- Sodium Channel Inhibition : Research indicates that this compound acts as an inhibitor of sodium channels, which can be beneficial in treating conditions such as cardiovascular diseases and diabetes .
- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory responses, suggesting applications in autoimmune diseases .
Case Studies
- Cardiovascular Applications : A study highlighted the efficacy of sodium channel inhibitors in reducing arrhythmias and improving cardiac function in animal models. The specific role of this compound was assessed through electrophysiological studies demonstrating significant reductions in action potential duration .
- Inflammatory Conditions : In vitro studies have shown that the compound can decrease pro-inflammatory cytokine production in immune cells, indicating its potential utility in managing autoimmune disorders .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
